molecular formula C12H9ClN2O3 B3055364 3-(2-Chloro-5-nitro-benzyloxy)-pyridine CAS No. 642084-74-0

3-(2-Chloro-5-nitro-benzyloxy)-pyridine

Cat. No.: B3055364
CAS No.: 642084-74-0
M. Wt: 264.66 g/mol
InChI Key: KKBVAMRJNJBVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-5-nitro-benzyloxy)-pyridine: is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a pyridine ring substituted with a 2-chloro-5-nitro-benzyloxy group. The presence of both electron-withdrawing groups (chloro and nitro) and an electron-donating group (benzyloxy) makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-nitro-benzyloxy)-pyridine typically involves multiple steps:

    Nitration of Benzyl Alcohol: Benzyl alcohol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-chloro-5-nitrobenzyl alcohol.

    Formation of Benzyloxy Group: The 2-chloro-5-nitrobenzyl alcohol is then reacted with pyridine in the presence of a base such as potassium carbonate to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-nitro-benzyloxy)-pyridine: undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Reduction: Products include 3-(2-Chloro-5-amino-benzyloxy)-pyridine.

    Oxidation: Products include 3-(2-Chloro-5-nitro-benzaldehyde)-pyridine or 3-(2-Chloro-5-nitro-benzoic acid)-pyridine.

Scientific Research Applications

3-(2-Chloro-5-nitro-benzyloxy)-pyridine: has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-nitro-benzyloxy)-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloro-5-nitro-phenoxy)-pyridine: Similar structure but with a phenoxy group instead of a benzyloxy group.

    3-(2-Bromo-5-nitro-benzyloxy)-pyridine: Similar structure but with a bromo group instead of a chloro group.

    3-(2-Chloro-5-nitro-benzyloxy)-quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.

Uniqueness

  • The presence of both electron-withdrawing (chloro and nitro) and electron-donating (benzyloxy) groups in 3-(2-Chloro-5-nitro-benzyloxy)-pyridine makes it unique in terms of its reactivity and potential applications. The specific arrangement of these groups can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(2-chloro-5-nitrophenyl)methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c13-12-4-3-10(15(16)17)6-9(12)8-18-11-2-1-5-14-7-11/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBVAMRJNJBVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465518
Record name 3-(2-chloro-5-nitro-benzyloxy)-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642084-74-0
Record name 3-(2-chloro-5-nitro-benzyloxy)-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloro-5-nitro-benzyloxy)-pyridine
Reactant of Route 2
Reactant of Route 2
3-(2-Chloro-5-nitro-benzyloxy)-pyridine
Reactant of Route 3
Reactant of Route 3
3-(2-Chloro-5-nitro-benzyloxy)-pyridine
Reactant of Route 4
Reactant of Route 4
3-(2-Chloro-5-nitro-benzyloxy)-pyridine
Reactant of Route 5
Reactant of Route 5
3-(2-Chloro-5-nitro-benzyloxy)-pyridine
Reactant of Route 6
Reactant of Route 6
3-(2-Chloro-5-nitro-benzyloxy)-pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.